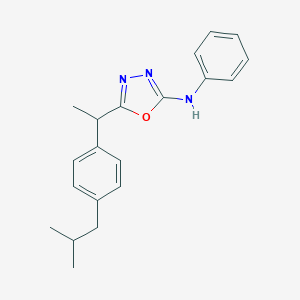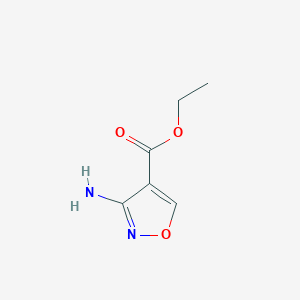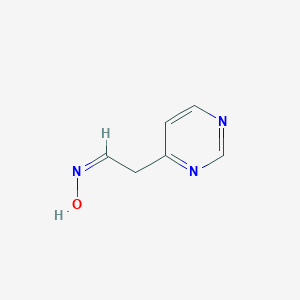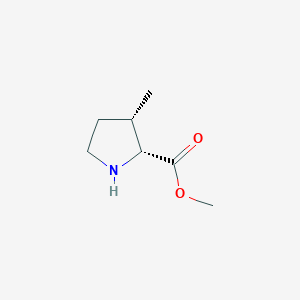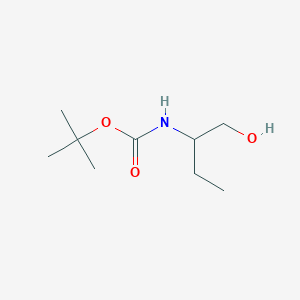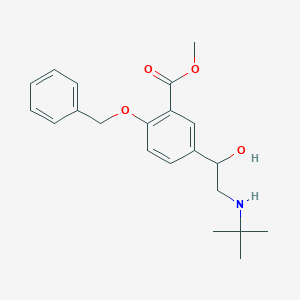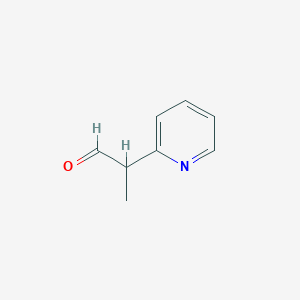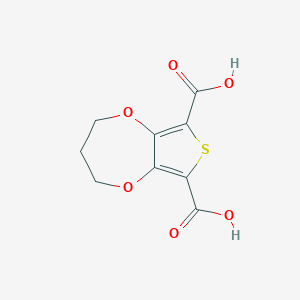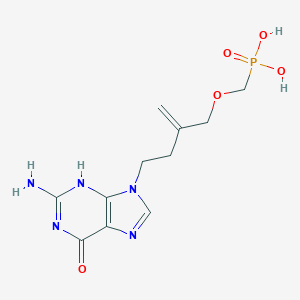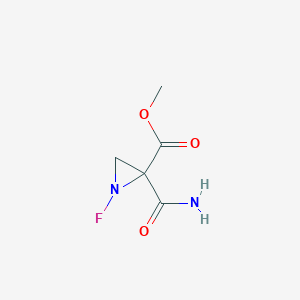
4-Chloro-6-iodo-2-(trifluoromethyl)quinazoline
Overview
Description
4-Chloro-6-iodo-2-(trifluoromethyl)quinazoline is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by the presence of chlorine, iodine, and trifluoromethyl groups attached to the quinazoline core. Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-iodo-2-(trifluoromethyl)quinazoline typically involves multi-step reactions starting from readily available precursors One common method involves the halogenation of quinazoline derivativesThe trifluoromethyl group is often introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the halogenation and trifluoromethylation processes. The scalability of these methods is crucial for producing the compound in large quantities for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-iodo-2-(trifluoromethyl)quinazoline undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the quinazoline core.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced with aryl or alkyl groups using palladium catalysts.
Common Reagents and Conditions
Iodination: Iodine or iodine monochloride in the presence of oxidizing agents.
Trifluoromethylation: Trifluoromethyl iodide or trifluoromethyl sulfonates under controlled temperature and pressure.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various aryl or alkyl-substituted quinazoline derivatives, which may exhibit different biological activities .
Scientific Research Applications
4-Chloro-6-iodo-2-(trifluoromethyl)quinazoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.
Biological Studies: The compound is employed in studies investigating the biological activities of quinazoline derivatives, including their interactions with enzymes and receptors.
Chemical Biology: It serves as a probe in chemical biology to study cellular processes and molecular mechanisms.
Material Science: The compound’s unique chemical properties make it useful in the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of 4-Chloro-6-iodo-2-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular signaling pathways. The compound’s halogen and trifluoromethyl groups contribute to its binding affinity and specificity, influencing its biological activity. For instance, it may inhibit the activity of certain kinases or disrupt protein-protein interactions, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-iodoquinazoline: Lacks the trifluoromethyl group, which may result in different biological activities.
6-Iodo-2-(trifluoromethyl)quinazoline:
4-Chloro-2-(trifluoromethyl)quinazoline: Lacks the iodine atom, which may influence its pharmacological properties.
Uniqueness
4-Chloro-6-iodo-2-(trifluoromethyl)quinazoline is unique due to the presence of all three substituents (chlorine, iodine, and trifluoromethyl) on the quinazoline core. This combination of functional groups enhances its chemical versatility and potential for diverse biological activities. The trifluoromethyl group, in particular, is known to improve metabolic stability and bioavailability, making this compound a valuable scaffold in drug discovery .
Properties
IUPAC Name |
4-chloro-6-iodo-2-(trifluoromethyl)quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3ClF3IN2/c10-7-5-3-4(14)1-2-6(5)15-8(16-7)9(11,12)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZIZZJDDSBKBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)C(=NC(=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3ClF3IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40597828 | |
| Record name | 4-Chloro-6-iodo-2-(trifluoromethyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40597828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179598-70-0 | |
| Record name | 4-Chloro-6-iodo-2-(trifluoromethyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40597828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
